![molecular formula C18H26N2O4S2 B1584200 N-Ethyltoluenesulfonamide (o-and p-mixture) CAS No. 26914-52-3](/img/structure/B1584200.png)
N-Ethyltoluenesulfonamide (o-and p-mixture)
Overview
Description
N-Ethyltoluenesulfonamide (NETSA) is an organic compound with the molecular formula C9H13NO2S . It is also known by other names such as N-Ethyl-2-methylbenzenesulfonamide and N-Ethyl-o-toluenesulfonamide .
Molecular Structure Analysis
The molecular structure of N-Ethyltoluenesulfonamide consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 199.270 Da .Physical And Chemical Properties Analysis
N-Ethyltoluenesulfonamide is a liquid at 20 degrees Celsius . It has a specific gravity of 1.21 and a refractive index of 1.54 . The molecular weight of N-Ethyltoluenesulfonamide is 199.27 g/mol .Scientific Research Applications
Biotransformation and Environmental Presence
- Studies have demonstrated the biotransformation pathways of perfluorooctanesulfonamides, compounds structurally related to N-Ethyltoluenesulfonamide, highlighting how these substances are metabolized in organisms and their presence in the environment. For instance, N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide has been shown to be converted to perfluorooctanesulfonate (PFOS) in experimental animals, a process that contributes to the accumulation of PFOS in the environment (Xu et al., 2004). This study elucidates the metabolic pathways involved in the degradation of such compounds, which is crucial for understanding their environmental impact and persistence.
Effects on Biological Systems
- Research on various sulfonamide compounds, including those structurally related to N-Ethyltoluenesulfonamide, has shed light on their potential biological effects. For example, the study of the antiozonant and research tool ethylene diurea (EDU), a compound used to protect plants from ozone damage, hints at its mode of action and potential toxicity at high concentrations. This research suggests that while EDU can have protective effects against ozone, it may exhibit toxicity to organisms such as Lemna minor L. at concentrations greater than 593 mg L^(-1), indicating a need for careful application in environmental settings (Agathokleous et al., 2016).
Mechanism of Action
Target of Action
ETHYLTOULENESULFONAMIDE, also known as Benzenesulfonamide, N-ethyl-ar-methyl- or N-Ethyltoluenesulfonamide (o-and p-mixture), is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes.
Mode of Action
The interaction of ETHYLTOULENESULFONAMIDE with its targets involves competitive antagonism and structural analogies with p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction results in the inhibition of bacterial growth and proliferation.
Biochemical Pathways
ETHYLTOULENESULFONAMIDE affects the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, ETHYLTOULENESULFONAMIDE disrupts the production of essential components for bacterial DNA synthesis, leading to the inhibition of bacterial growth and proliferation.
Pharmacokinetics
Like other drug-like molecules, it is expected to possess physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
The molecular and cellular effects of ETHYLTOULENESULFONAMIDE’s action primarily involve the disruption of bacterial DNA synthesis . By inhibiting key enzymes in the folic acid synthesis pathway, ETHYLTOULENESULFONAMIDE prevents the production of essential components for bacterial DNA, thereby inhibiting bacterial growth and proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ETHYLTOULENESULFONAMIDE. For instance, the presence of sulfonamides in the environment has been associated with the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . Therefore, environmental factors such as soil composition, water quality, and presence of other chemicals can potentially influence the action and efficacy of ETHYLTOULENESULFONAMIDE.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSDSKPHLCUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |
CAS RN |
26914-52-3 | |
Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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